molecular formula C13H13N5O2 B5733817 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone

3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone

Numéro de catalogue B5733817
Poids moléculaire: 271.27 g/mol
Clé InChI: FPSVXGIOBZEVDF-RIYZIHGNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone, also known as LJP 394, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the immune system. JAK3 is involved in the signaling pathways of various cytokine receptors, including interleukin-2 (IL-2), which is essential for the proliferation and differentiation of T cells. Therefore, JAK3 inhibitors like LJP 394 have been investigated for their potential use in the treatment of autoimmune diseases and organ transplant rejection.

Mécanisme D'action

3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 is a selective inhibitor of JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokine receptors, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound 394 blocks the downstream signaling pathways of these cytokine receptors, leading to the suppression of T cell activation and proliferation. This results in the reduction of inflammation and tissue damage in autoimmune diseases and organ transplant rejection.
Biochemical and physiological effects:
This compound 394 has been shown to reduce the levels of various pro-inflammatory cytokines, including IL-2, IL-6, and tumor necrosis factor-alpha (TNF-α), in animal models of autoimmune diseases. It has also been shown to reduce the infiltration of inflammatory cells into affected tissues, leading to a reduction in tissue damage. In addition, this compound 394 has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical and clinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 in lab experiments is its selectivity for JAK3, which allows for the specific inhibition of T cell activation and proliferation. This makes it a useful tool for studying the role of JAK3 in various autoimmune diseases and organ transplant rejection. However, one of the limitations of using this compound 394 is its relatively low potency compared to other JAK3 inhibitors. This may limit its effectiveness in certain experimental settings.

Orientations Futures

There are several potential future directions for the development and use of 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394. One area of research is the investigation of its potential use in combination with other immunosuppressive agents for the treatment of autoimmune diseases and organ transplant rejection. Another area of research is the development of more potent JAK3 inhibitors that can be used in experimental settings where this compound 394 may not be effective. Finally, further studies are needed to investigate the long-term safety and efficacy of this compound 394 in clinical trials.

Méthodes De Synthèse

The synthesis of 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 involves the reaction of 3-nitrobenzaldehyde with 4,6-dimethyl-2-pyrimidinylhydrazine in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of the hydrazone. The compound is then purified through column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.

Applications De Recherche Scientifique

3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been investigated for its potential use in preventing organ transplant rejection. In preclinical studies, this compound 394 has shown promising results in reducing inflammation and preventing tissue damage in animal models of these diseases.

Propriétés

IUPAC Name

4,6-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-9-6-10(2)16-13(15-9)17-14-8-11-4-3-5-12(7-11)18(19)20/h3-8H,1-2H3,(H,15,16,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSVXGIOBZEVDF-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319978
Record name 4,6-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661660
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

325741-34-2
Record name 4,6-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.